molecular formula C18H17NO B2493603 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde CAS No. 592550-44-2

2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B2493603
CAS No.: 592550-44-2
M. Wt: 263.34
InChI Key: UEBAIQJONCIGCA-UHFFFAOYSA-N
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Description

2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 2-position, a 4-methylbenzyl group at the 1-position, and a carbaldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation of indole with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the formylation of the resulting product using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid

    Reduction: 2-methyl-1-(4-methylbenzyl)-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the substituent introduced

Scientific Research Applications

2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Lacks the methyl and 4-methylbenzyl substituents.

    2-methylindole: Lacks the 4-methylbenzyl and carbaldehyde groups.

    1-benzylindole: Lacks the methyl and carbaldehyde groups.

Uniqueness

2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the 2-methyl and 4-methylbenzyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)11-19-14(2)17(12-20)16-5-3-4-6-18(16)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBAIQJONCIGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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